molecular formula C8H15N3O B2628261 1-(Piperidin-4-yl)imidazolidin-2-one CAS No. 52210-86-3

1-(Piperidin-4-yl)imidazolidin-2-one

Cat. No.: B2628261
CAS No.: 52210-86-3
M. Wt: 169.228
InChI Key: YMQKNCXIAQYUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-yl)imidazolidin-2-one is a chemical compound with the molecular formula C8H15N3O. It is characterized by the presence of a piperidine ring and an imidazolidinone moiety.

Preparation Methods

The synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of piperidine with imidazolidinone under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-(Piperidin-4-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Piperidin-4-yl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action can vary depending on the specific application and target .

Comparison with Similar Compounds

1-(Piperidin-4-yl)imidazolidin-2-one can be compared with other similar compounds, such as:

    1-(Piperidin-4-yl)imidazolidin-2-thione: This compound has a sulfur atom in place of the oxygen atom in the imidazolidinone ring, which can alter its reactivity and applications.

    1-(Piperidin-4-yl)imidazolidin-2-imine:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.

Biological Activity

1-(Piperidin-4-yl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a piperidine ring connected to an imidazolidinone structure, which contributes to its biological activity. The molecular formula is C10_{10}H16_{16}N2_{2}O, and its structural characteristics are pivotal for its interaction with biological targets.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. In a study involving pentylenetetrazole (PTZ)-induced seizures in animal models, compounds similar to this compound demonstrated significant protective effects against seizure activity. The mechanism appears to involve modulation of GABAergic neurotransmission, which is crucial in seizure control .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antifungal Activity

In a recent study focusing on antifungal activity, derivatives of this compound were tested against Candida auris, a pathogen known for its resistance to conventional antifungals. The results indicated that these compounds can disrupt the fungal cell membrane and induce apoptosis, highlighting their potential as novel antifungal agents .

The biological activities of this compound can be attributed to several mechanisms:

  • GABA Receptor Modulation : Evidence suggests that the compound interacts with GABA receptors, enhancing inhibitory neurotransmission and reducing seizure susceptibility.
  • Cytokine Inhibition : By inhibiting pathways involved in inflammation, the compound reduces the levels of cytokines such as TNF-alpha and IL-6.
  • Membrane Disruption : Its antifungal activity is linked to the disruption of the plasma membrane in fungal cells, leading to cell death.

Study 1: Anticonvulsant Efficacy

In an experimental model using mice subjected to PTZ-induced seizures, treatment with this compound resulted in a significant reduction in seizure frequency and duration compared to control groups. The study concluded that this compound could be a promising candidate for anticonvulsant drug development .

Study 2: Antifungal Activity Against Candida auris

A series of derivatives were synthesized and tested against clinical isolates of C. auris. The most active compounds displayed minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, demonstrating potent antifungal activity. The mechanism was characterized by membrane disruption and apoptotic induction in fungal cells .

Data Summary

Activity TypeMechanismReference
AnticonvulsantGABA receptor modulation
Anti-inflammatoryCytokine inhibition
AntifungalMembrane disruption

Properties

IUPAC Name

1-piperidin-4-ylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h7,9H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQKNCXIAQYUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (3.2 g) in ethanol (200 ml) was hydrogenated under a hydrogen filled balloon with 20% palladium on charcoal as catalyst. The catalyst was filtered and the filtrate evaporated to dryness to give the title compound as a white solid, yield 1.6 g.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (0.5 mL) was added to a solution of 1-(1-t-butoxycarbonylpiperidin-4-yl)imidazolidin-2-one (30 mg, 0.11 mmol) in dichloromethane (2 mL) and the reaction stirred at room temperature for 5 h. The reaction was concentrated in vacuo to give the title compound as its trifluoroacetic acid salt (18 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.